3,4-Dimethoxybenzenesulfonyl chloride

描述

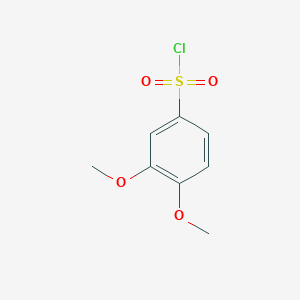

3,4-Dimethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S. It is a sulfonyl chloride derivative of 3,4-dimethoxybenzene, characterized by the presence of two methoxy groups and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions

3,4-Dimethoxybenzenesulfonyl chloride can be synthesized through the sulfonylation of 3,4-dimethoxybenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of chlorosulfonic acid and the use of appropriate reaction vessels to manage the exothermic nature of the reaction. The product is then purified through crystallization or distillation techniques .

化学反应分析

Nucleophilic Substitution Reactions

3,4-Dimethoxybenzenesulfonyl chloride (DSC) exhibits high reactivity toward nucleophiles due to the electron-withdrawing sulfonyl chloride group and electron-donating methoxy substituents. Key reactions include:

- Mechanistic Insight : The methoxy groups at the 3- and 4-positions enhance electron density at the sulfur center, facilitating nucleophilic attack. The reaction proceeds via a bimolecular mechanism (SN2), with the base neutralizing HCl byproducts .

Hydrolysis

DSC undergoes hydrolysis in aqueous media to form 3,4-dimethoxybenzenesulfonic acid:

| Solvent System | Rate Constant (×10⁻⁴ s⁻¹) | Kinetic Solvent Isotope Effect (KSIE) | Source |

|---|---|---|---|

| H₂O | 2.1–4.4 | 2.3 (D₂O vs. H₂O) | |

| CH₃OH/H₂O (80:20 v/v) | 3.8 | 1.9 (CH₃OD vs. CH₃OH) |

- Activation Parameters : ΔH‡ = 12.8 kcal/mol; ΔS‡ = -42.5 J/mol·K, suggesting a concerted but highly ordered transition state .

Reduction Reactions

Reduction of DSC with hydride agents yields sulfinic acids or sulfonyl hydrides:

| Reducing Agent | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → reflux | 3,4-Dimethoxybenzenesulfinic acid | |

| NaBH₄ | Protic solvents, RT | Sulfonyl hydride derivatives |

Solvolysis in Binary Solvent Systems

DSC solvolysis pathways vary with solvent composition, leading to competitive sulfonic acid and ester formation:

| Solvent (Alcohol:H₂O) | Product Ratio (Acid:Ester) | Rate Constant (×10⁻⁴ s⁻¹) | Source |

|---|---|---|---|

| MeOH:H₂O (50:50) | 85:15 | 5.2 | |

| EtOH:H₂O (70:30) | 78:22 | 4.8 | |

| TFE:H₂O (40:60) | 95:5 | 3.1 |

- Grunwald-Winstein Analysis : A linear free-energy relationship (l = 1.12) confirms significant nucleophilic solvent assistance .

Comparative Reactivity with Analogues

The positioning of methoxy groups critically influences DSC’s reactivity:

| Compound | Relative Rate (vs. DSC) | Key Difference |

|---|---|---|

| 2,4-Dimethoxybenzenesulfonyl chloride | 0.7× | Reduced resonance stabilization at sulfur |

| 4-Methoxybenzenesulfonyl chloride | 0.5× | Single methoxy group lowers electron donation |

科学研究应用

Applications in Scientific Research

3,4-Dimethoxybenzenesulfonyl chloride has several significant applications across various scientific disciplines:

Biological Applications

- Modification of Biomolecules : The compound is utilized for modifying proteins and peptides, which aids in studying their structure-function relationships. By introducing sulfonamide groups through nucleophilic substitution reactions, researchers can explore how these modifications affect biological activity .

- Drug Development : It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways. Its ability to form stable linkages with biomolecules makes it a valuable tool in medicinal chemistry .

Chemical Applications

- Synthesis of Specialty Chemicals : The compound is employed in producing dyes, pigments, and other specialty chemicals due to its reactive sulfonyl chloride group, which can participate in various chemical transformations .

- Analytical Chemistry : It is used as a reagent in analytical methods for detecting and quantifying biomolecules. The sulfonyl chloride group can react with amines and alcohols, facilitating the analysis of complex mixtures .

Industrial Applications

- Manufacturing Processes : In industrial settings, this compound is involved in large-scale chemical syntheses where its reactivity is harnessed to produce other valuable compounds .

Case Study 1: Protein Modification

In a study investigating the effects of sulfonamide modifications on enzyme activity, researchers used this compound to introduce sulfonamide groups into specific amino acid residues of a target protein. The modified protein exhibited altered catalytic activity compared to the unmodified version, demonstrating the utility of this compound in biochemical research.

Case Study 2: Pharmaceutical Synthesis

A recent synthesis pathway reported the use of this compound as an intermediate for creating a new class of anti-inflammatory drugs. The reaction conditions were optimized to achieve high yields (up to 64%) while minimizing by-products. This case illustrates its importance in drug discovery and development processes .

作用机制

The mechanism of action of 3,4-dimethoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. In biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity .

相似化合物的比较

Similar Compounds

- 2,4-Dimethoxybenzenesulfonyl Chloride

- 3,5-Dimethoxybenzenesulfonyl Chloride

- 4-Methoxybenzenesulfonyl Chloride

Uniqueness

3,4-Dimethoxybenzenesulfonyl chloride is unique due to the specific positioning of the methoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in certain synthetic applications .

生物活性

3,4-Dimethoxybenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to act as a versatile building block in the synthesis of various biologically active molecules, particularly those targeting histone deacetylases (HDACs) and other therapeutic targets.

- IUPAC Name: this compound

- Molecular Formula: C₈H₉ClO₄S

- Molecular Weight: 236.68 g/mol

- CAS Number: 23095-31-0

- PubChem CID: 2734183

Histone Deacetylase Inhibition

Research indicates that compounds containing the benzenesulfonyl group, including this compound, can exhibit significant inhibition of HDACs. HDAC inhibitors are of considerable interest in cancer therapy due to their role in regulating gene expression and cellular differentiation.

A study highlighted the synthesis of various arylsulfonyl derivatives, including those with dimethoxy substitutions, which demonstrated potent HDAC inhibitory activity. For example, compounds derived from this class exhibited IC₅₀ values in the nanomolar range against several HDAC isoforms, suggesting their potential as therapeutic agents in oncology .

Table 1: HDAC Inhibition Potency of Selected Compounds

| Compound ID | Structure | IC₅₀ (nM) |

|---|---|---|

| 8 | Compound 8 | 6.8 |

| 11 | Compound 11 | 9.7 |

| 12 | Compound 12 | 16.8 |

| 13 | Compound 13 | 12.6 |

Antiproliferative Activity

In addition to HDAC inhibition, compounds featuring the dimethoxybenzenesulfonyl moiety have shown promising antiproliferative effects against various cancer cell lines. The compound demonstrated significant growth inhibition across several types of cancer cells:

- Hep3B (Liver Carcinoma): GI₅₀ = 0.41 μM

- MDA-MB-231 (Breast Carcinoma): GI₅₀ = 0.48 μM

- PC-3 (Prostate Carcinoma): GI₅₀ = 0.62 μM

- A549 (Lung Carcinoma): GI₅₀ = 1 μM

These results indicate that the presence of the dimethoxy group enhances the compound's efficacy in inhibiting tumor growth, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to modify protein interactions through sulfonylation. This modification can alter protein function and stability, impacting cellular signaling pathways involved in proliferation and apoptosis.

Moreover, the compound's interaction with cytochrome P450 enzymes has been evaluated, revealing that it can inhibit several isoforms at concentrations relevant for therapeutic applications. Notably, CYP2C19 and CYP2C8 were significantly inhibited at a concentration of 10 μM .

Safety and Toxicology

While the compound exhibits promising biological activities, it is essential to consider its safety profile. According to safety data sheets, this compound poses risks such as severe skin burns and eye damage upon contact. Proper handling precautions are necessary to mitigate these risks during laboratory use .

属性

IUPAC Name |

3,4-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJSYCZYQNJQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370150 | |

| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23095-31-0 | |

| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23095-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3,4-Dimethoxybenzenesulfonyl chloride influence its reactivity in solvolysis reactions?

A: The presence of two methoxy groups at the 3 and 4 positions of the benzene ring in DSC significantly impacts its reactivity in solvolysis reactions. These electron-donating groups increase electron density at the sulfur atom of the sulfonyl chloride group, making it more susceptible to nucleophilic attack. This is supported by the relatively large l value (1.12) obtained from the Grunwald-Winstein analysis, which indicates substantial nucleophilic solvent assistance in the solvolysis of DSC [].

Q2: What different reaction pathways are proposed for the solvolysis of this compound in different solvent systems?

A: Research suggests that DSC undergoes solvolysis through two competing reaction channels depending on the solvent system []. In highly polar media like water, the mechanism likely involves an SN2-SN1 process with minimal general base catalysis. This is supported by the kinetic solvent isotope effect (KSIE) value of 1.35 observed in water. Conversely, in less polar media like methanol-water mixtures and pure alcohols, a general-base catalyzed pathway, possibly an addition-elimination mechanism, is proposed. This is supported by the KSIE of 1.45 observed in methanol. The shift in the dominant reaction pathway is further corroborated by the trends in product selectivity observed in alcohol-water mixtures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。